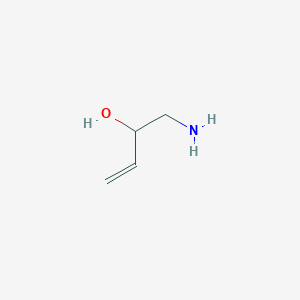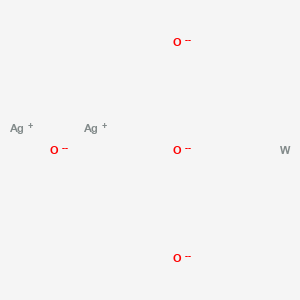
Silver tungsten oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver tungsten oxide, with the chemical formula Ag₂WO₄, is an inorganic compound that combines silver and tungsten with oxygen. This compound is known for its unique properties and applications in various fields, including photoluminescence, antibacterial action, and sensor technology .
Mechanism of Action
Target of Action
Disilver tungsten tetraoxide, also known as silver tungsten oxide, is a compound that primarily targets bacterial cells . It has been found to have potent antibacterial properties, making it a promising candidate for use in antibacterial applications .
Mode of Action
The mode of action of this compound involves the generation of reactive oxygen species (ROS) . These ROS can cause oxidative stress in bacterial cells, leading to cell damage and death . Additionally, silver ions released from the compound can bind to thiol groups in bacterial cells, disrupting crucial cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the maintenance of redox balance , DNA integrity , protein function , and cellular signaling . Disruption of these pathways by the compound can lead to inflammation, cytotoxicity, and genotoxicity in bacterial cells .
Pharmacokinetics
It is known that nanoparticles, such as those of this compound, can have unique pharmacokinetic properties due to their small size and high surface area . These properties can impact the compound’s bioavailability and its interactions with biological systems .
Result of Action
The result of this compound’s action is the death of bacterial cells . By causing oxidative stress and disrupting crucial cellular processes, the compound effectively inhibits the growth and proliferation of bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s antibacterial efficacy can be affected by the presence of other ions in the environment . Additionally, the compound’s stability can be influenced by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver tungsten oxide can be synthesized through the reaction between silver nitrate and sodium tungstate. The reaction produces sodium nitrate as a byproduct: [ 2AgNO₃ + Na₂WO₄ \rightarrow Ag₂WO₄ + 2NaNO₃ ]
Industrial Production Methods: In industrial settings, disilver tungsten tetraoxide is typically produced by mixing aqueous solutions of silver nitrate and sodium tungstate under controlled conditions. The resulting precipitate is then filtered, washed, and dried to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Silver tungsten oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to elemental silver and tungsten oxides.
Substitution: It can participate in substitution reactions where other metal ions replace silver or tungsten.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid.
Reduction: Reducing agents like hydrogen gas or carbon monoxide.
Substitution: Metal salts in aqueous solutions.
Major Products Formed:
Oxidation: Formation of higher oxidation state tungsten oxides.
Reduction: Elemental silver and tungsten dioxide.
Substitution: Formation of new metal tungstates
Scientific Research Applications
Silver tungsten oxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Exhibits antibacterial properties, making it useful in biomedical applications.
Medicine: Potential use in photothermal therapy for cancer treatment due to its ability to absorb near-infrared light.
Industry: Employed in sensor technology, particularly in ozone and humidity sensors .
Comparison with Similar Compounds
Tungsten Trioxide (WO₃): Known for its use in electrochromic devices and catalysis.
Tungsten Dioxide (WO₂): Used in high-temperature applications and as a precursor for other tungsten compounds.
Uniqueness of Disilver Tungsten Tetraoxide:
Photoluminescence: Exhibits unique photoluminescent properties not found in other tungsten oxides.
Antibacterial Properties: More effective in antibacterial applications compared to other tungsten compounds.
Sensor Applications: Superior performance in ozone and humidity sensing due to its specific structural properties
Silver tungsten oxide stands out due to its multifaceted applications and unique properties, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
disilver;oxygen(2-);tungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.4O.W/q2*+1;4*-2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRJWFGXWLCOTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Ag+].[Ag+].[W] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2O4W-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13465-93-5 |
Source


|
| Record name | Disilver tungsten tetraoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disilver tungsten tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
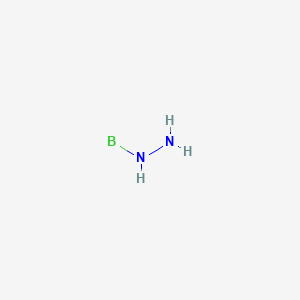
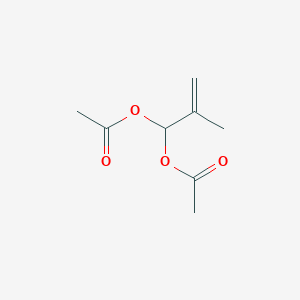
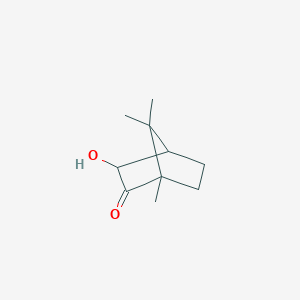
![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
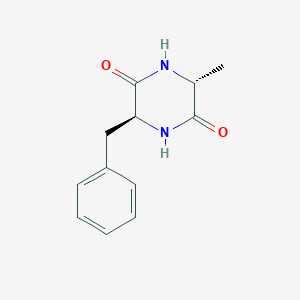
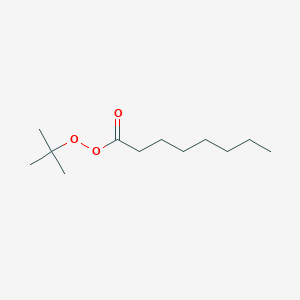
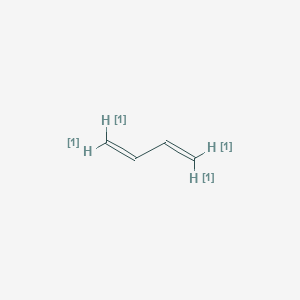
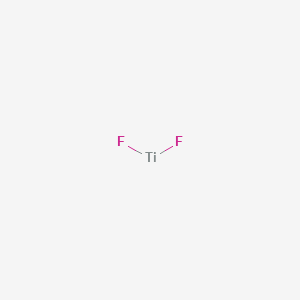
![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)
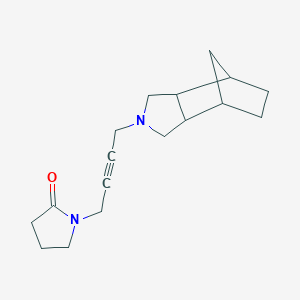
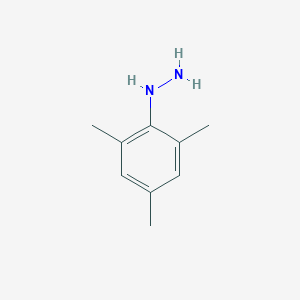
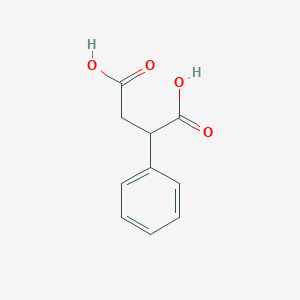
![(BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBDENUM](/img/structure/B77923.png)
